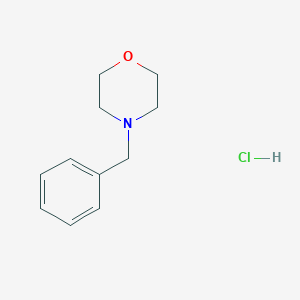

4-Benzylmorpholine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-benzylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5H,6-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRHXRSANQSWEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Morpholine Scaffold in Organic Chemistry

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in organic and medicinal chemistry. doi.orgresearchgate.net Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for the development of new chemical entities. doi.org The morpholine moiety is a common building block in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.net Its structural rigidity and ability to participate in hydrogen bonding contribute to its frequent use as a key component in the design of molecules with specific biological targets. biosynth.com

Historical Context of 4 Benzylmorpholine Synthesis and Derivatization

The derivatization of the 4-benzylmorpholine (B76435) core has been a key strategy for modulating its properties and exploring its potential applications. Early derivatization efforts often focused on modifications of the benzyl (B1604629) ring or the morpholine (B109124) nucleus to create libraries of compounds for screening in various biological assays. nih.gov The formation of the hydrochloride salt is a standard procedure to enhance the compound's stability and water solubility, making it more amenable for research and various applications. ontosight.ai

Overview of Academic Research Trajectories for the Compound

Academic research involving 4-benzylmorpholine (B76435) hydrochloride and its derivatives has primarily focused on its potential in medicinal chemistry and as a versatile synthetic intermediate.

Medicinal Chemistry: The morpholine (B109124) scaffold is a component of numerous approved drugs, and researchers have explored 4-benzylmorpholine derivatives for a range of therapeutic targets. researchgate.net Studies have investigated the potential of benzylmorpholine analogs as selective inhibitors of enzymes such as cytochrome P450, which is involved in drug metabolism. biosynth.comnih.gov Furthermore, derivatives of 4-benzylmorpholine have been synthesized and evaluated for their activity in various disease models. doi.org

Synthetic Chemistry: In the realm of synthetic organic chemistry, 4-benzylmorpholine serves as a valuable building block. Its secondary amine functionality allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. The benzyl (B1604629) group can also be modified or cleaved under specific conditions, providing a route to further functionalized morpholine derivatives.

Below is a data table summarizing key research findings on 4-benzylmorpholine derivatives:

| Derivative | Research Focus | Key Findings |

| 4-(2-chlorobenzyl)morpholine | Selective enzyme inhibition | Demonstrated selective inhibition of CYP2A13. nih.gov |

| 4-Benzylmorpholine 1,2,4,5-tetraoxane analogue | Antimalarial activity | Showed potent in vitro activity against Plasmodium falciparum. doi.org |

| 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride | Synthetic building block | Utilized in the synthesis of complex molecules and potential pharmaceuticals. |

Interdisciplinary Relevance in Synthetic and Materials Sciences

Established Synthetic Routes for 4-Benzylmorpholine

Several reliable methods are employed for the synthesis of 4-benzylmorpholine, each with distinct advantages and challenges.

Reductive Amination Strategies

Reductive amination is a widely used and versatile method for synthesizing 4-benzylmorpholine. wikipedia.org This one-pot reaction typically involves the reaction of morpholine with benzaldehyde (B42025) to form an imine intermediate, which is then reduced to the final product. wikipedia.org Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices. wikipedia.orglookchem.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also an effective approach. wikipedia.org

A notable variation involves the use of aldehyde bisulfite adducts as aldehyde surrogates, which can be particularly useful when the reacting amine is valuable or the product of a multi-step synthesis. lookchem.com For instance, the reductive amination of a bisulfite adduct with morpholine in the presence of a reducing agent like sodium triacetoxyborohydride can proceed with high efficiency. lookchem.com

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Yield (%) | Reference |

| Sodium Triacetoxyborohydride | DCE, Et3N, 4A MS | 71 | lookchem.com |

| Sodium Cyanoborohydride | Dichloromethane/Methanol | - | |

| Catalytic Hydrogenation (Pd/C) | Methanol | - | wikipedia.org |

| Phenylsilane (B129415) with Zinc Acetate | Toluene, reflux | 79 | rsc.org |

This table provides a summary of different reducing agents and their reported yields in the synthesis of 4-benzylmorpholine and related compounds via reductive amination.

Nucleophilic Substitution Approaches

Nucleophilic substitution offers another direct route to 4-benzylmorpholine. This method typically involves the alkylation of morpholine with a benzyl halide, such as benzyl chloride or benzyl bromide. evitachem.com The reaction is generally carried out in the presence of a base, like triethylamine (B128534) or potassium carbonate, to facilitate the deprotonation of the morpholine nitrogen, thereby enhancing its nucleophilicity. evitachem.com

Common solvents for this reaction include aprotic solvents like dimethylformamide (DMF), acetonitrile, or dichloromethane. nih.gov While straightforward, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts, necessitating careful control of stoichiometry.

Table 2: Conditions for Nucleophilic Substitution

| Benzylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl chloride | Triethylamine | - | - | - | evitachem.com |

| Benzyl bromide | Potassium carbonate | Acetonitrile | 80 | - | nih.gov |

| Benzyl bromide | Potassium carbonate | DMF | 60-80 | 45-60 |

This table outlines typical reaction conditions for the synthesis of 4-benzylmorpholine via nucleophilic substitution.

N-Alkylation Reactions Utilizing Alcohol Activation (Borrowing Hydrogen)

The "borrowing hydrogen" or "hydrogen autotransfer" methodology presents a green and atom-economical approach to N-alkylation. rsc.orgresearchgate.netnih.gov This process involves the catalytic dehydrogenation of a primary alcohol, such as benzyl alcohol, to the corresponding aldehyde. researchgate.netnih.gov The in-situ generated aldehyde then reacts with an amine, in this case, morpholine, to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine. researchgate.netnih.gov Water is the only byproduct, making this an environmentally attractive method. researchgate.net

Various transition metal catalysts, including those based on ruthenium, manganese, and silver, have been developed for this transformation. researchgate.netnih.govnih.gov The choice of catalyst and reaction conditions, such as temperature and the presence of a base, can significantly influence the reaction's efficiency and selectivity. researchgate.netnih.govresearchgate.net For instance, CuO–NiO/γ–Al2O3 has been used as a catalyst in a fixed-bed reactor for the N-alkylation of morpholine with various alcohols. researchgate.net

Stereoselective Synthesis of Chiral 4-Benzylmorpholine Derivatives

The development of stereoselective methods to produce chiral morpholine derivatives is of paramount importance in medicinal chemistry, as the biological activity of a compound is often dependent on its stereochemistry. ru.nl

Asymmetric Epoxidation-Based Methodologies

Asymmetric epoxidation is a powerful tool for introducing chirality into molecules and has been successfully applied to the synthesis of chiral morpholine derivatives. researchgate.netsci-hub.st The Sharpless asymmetric epoxidation of allylic alcohols is a key strategy, providing enantiomerically enriched epoxides that serve as versatile intermediates. researchgate.netsci-hub.st These chiral epoxides can then be converted into chiral morpholines through a series of transformations, including ring-opening and cyclization reactions. sci-hub.st

For example, an alternate synthesis of (R)-2-benzylmorpholine, an appetite suppressant, has been achieved starting from trans-cinnamyl alcohol, employing the Sharpless asymmetric epoxidation as the key stereochemistry-inducing step. researchgate.net More complex one-pot procedures involving asymmetric epoxidation have also been developed, allowing for the efficient construction of chiral morpholin-2-ones from simple starting materials. acs.orgacs.org

Hydrolytic Kinetic Resolution Techniques

Hydrolytic kinetic resolution (HKR) is another effective strategy for obtaining enantiomerically pure morpholine derivatives. researchgate.netlookchem.com This method utilizes enzymes or chiral catalysts to selectively hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and in high enantiomeric excess. researchgate.net

A notable application is the enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. researchgate.net This process allows for the preparation of both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, which are valuable building blocks for the synthesis of reboxetine (B1679249) analogs, a class of antidepressant drugs. researchgate.net The Jacobsen hydrolytic kinetic resolution is another well-established procedure that has been applied to the synthesis of trans-2,5-disubstituted morpholine derivatives. lookchem.com Dynamic kinetic resolution (DKR) has also been employed in the asymmetric transfer hydrogenation of 2-benzoylmorpholin-3-ones to produce chiral 2-(hydroxyphenylmethyl)morpholin-3-ones with excellent diastereoselectivity and enantioselectivity. acs.org

Chiral Auxiliary and Catalyst-Directed Asymmetric Synthesis

The asymmetric synthesis of chiral morpholines, including 4-benzylmorpholine derivatives, often employs chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. These methods are crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. science.govscience.gov

One strategy involves the use of a chiral auxiliary, a chemical compound that is temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. For instance, a new chiral auxiliary, (S)-N-(2-benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide, has been developed for the synthesis of chiral amino acids via Ni(II) complexes of Schiff bases. ysu.am This method resulted in a high diastereomeric ratio (98:2) for the alanine (B10760859) complex, demonstrating the effectiveness of the auxiliary in controlling stereochemistry. ysu.am

Catalyst-directed approaches offer an alternative to stoichiometric chiral auxiliaries. Asymmetric hydrogenation using a bisphosphine-rhodium catalyst with a large bite angle has been shown to produce 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.org Similarly, a one-pot tandem reaction combining titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) provides an efficient route to 3-substituted morpholines with high yields and enantiomeric excesses (>95% ee). organic-chemistry.org Mechanistic studies have highlighted the importance of hydrogen-bonding interactions between the substrate and the catalyst for achieving high enantioselectivity in these systems. organic-chemistry.org

Peptidyl guanidine (B92328) catalysts represent another class of organocatalysts developed for the atroposelective synthesis of axially chiral quinazolinediones, a motif that can be related to complex morpholine-containing structures. nih.gov Computational modeling has been instrumental in understanding the conformational modulation of these catalysts, revealing how noncovalent interactions can be a decisive factor in inducing atroposelectivity. nih.gov

The following table summarizes key aspects of these asymmetric synthetic methods.

| Method | Catalyst/Auxiliary | Key Features | Yield/Selectivity |

| Chiral Auxiliary | (S)-N-(2-benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide with Ni(II) | Synthesis of chiral amino acids. | 98:2 diastereomeric ratio for alanine complex. ysu.am |

| Asymmetric Hydrogenation | Bisphosphine-rhodium catalyst | Synthesis of 2-substituted chiral morpholines. | Quantitative yields, up to 99% ee. rsc.org |

| Tandem Hydroamination/ATH | Ti-catalyzed hydroamination & Ru-catalyzed ATH | Synthesis of 3-substituted morpholines. | >95% ee. organic-chemistry.org |

| Organocatalysis | Peptidyl guanidine catalysts | Atroposelective synthesis of quinazolinediones. | High selectivity based on noncovalent interactions. nih.gov |

Enantiopure Precursor Utilization (e.g., D-Serine)

The use of enantiomerically pure starting materials, or chiral pool synthesis, is a straightforward and effective strategy for the synthesis of complex chiral molecules like 4-benzylmorpholine derivatives. By starting with a precursor that already possesses the desired stereochemistry, the need for chiral separation or asymmetric catalysis at later stages can be circumvented.

D-serine, a naturally occurring amino acid, is an example of an enantiopure precursor that can be utilized in the synthesis of chiral morpholines. A concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed starting from readily available enantiopure amino alcohol precursors. umich.edu This modular approach allows for variation in the substituents on the morpholine ring. umich.edu

Another example is the synthesis of enantiomerically pure anthracyclinones, where strategies include the incorporation of a chiral fragment derived from the natural chiral pool. science.gov Similarly, the synthesis of reboxetine analogs, which contain a morpholine core, has been achieved through the enantiomeric resolution of a precursor, (S,S)/(R,R)-N-Boc-desethylRB, using chiral HPLC to obtain both enantiomers with greater than 99% enantiomeric purity. science.gov

The following table highlights the use of enantiopure precursors in the synthesis of chiral morpholine-containing structures.

| Precursor | Target Molecule | Key Transformation |

| Enantiopure amino alcohols | cis-3,5-disubstituted morpholines | Modular synthesis. umich.edu |

| Natural chiral pool fragments | Enantiomerically pure anthracyclinones | Incorporation into the final structure. science.gov |

| (S,S)/(R,R)-desethylRB | Reboxetine analogs | N-protection followed by chiral HPLC resolution. science.gov |

Catalytic Approaches in the Synthesis of 4-Benzylmorpholine and its Analogs

Catalytic methods are at the forefront of modern organic synthesis, offering efficient and atom-economical routes to a wide variety of compounds, including 4-benzylmorpholine and its derivatives. These approaches often involve transition metal catalysts that can facilitate bond formations that are otherwise difficult to achieve.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is one of the most widely used cross-coupling reactions due to its mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.org

These reactions have found extensive application in the synthesis of pharmaceuticals and other complex molecules. researchgate.netnobelprize.org The general mechanism involves the in situ generation of a Pd(0) active catalyst, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product. rsc.org The choice of ligand is often crucial for the success of the reaction, with bulky biaryldialkyl monophosphine ligands being particularly beneficial for the Suzuki-Miyaura coupling. researchgate.net

While direct examples of the Suzuki-Miyaura reaction for the synthesis of 4-benzylmorpholine are not detailed in the provided context, the principles of this reaction are broadly applicable to the construction of the aryl-benzyl bond or for the functionalization of the morpholine scaffold.

Metal-Mediated Borylation Processes

The synthesis of organoboron compounds, which are key starting materials for Suzuki-Miyaura cross-coupling reactions, can be achieved through metal-mediated borylation processes. scispace.com These reactions involve the direct borylation of hydrocarbons via C-H bond activation, offering an atom-economical route to organoboron compounds. scispace.com

Iridium-catalyzed ligand-free ortho-borylation of arenes, including benzylamines and benzylmorpholines, has been developed as an efficient method for introducing a boryl group. acs.org The reaction proceeds through an Ir-boryl complex intermediate, with the C-H activation step being turnover-determining. acs.org This method exhibits a broad substrate scope and functional group tolerance, allowing for the late-stage borylation of complex molecules. acs.org

The development of new ligand frameworks has also enabled the para-selective borylation of aromatic amides, demonstrating the potential for controlling regioselectivity in C-H borylation reactions. scispace.com Furthermore, radical borylation reactions mediated by NHC-boryl radicals provide access to structurally diverse organoboron molecules that may be inaccessible through traditional methods. scispace.com

The following table outlines different metal-mediated borylation methods.

| Catalyst/Method | Substrate | Key Features |

| Ir-catalyzed ligand-free borylation | Arenes (including benzylmorpholines) | Ortho-selective C-H borylation. acs.org |

| Ligand-directed borylation | Aromatic amides | Para-selective C-H borylation. scispace.com |

| NHC-boryl radical mediated borylation | Alkenes and alkynes | Chemo-, regio-, and stereoselective radical borylation. scispace.com |

Application of Lewis Acid Catalysis

Lewis acid catalysis plays a significant role in a variety of organic transformations by activating substrates towards nucleophilic attack. sioc.ac.cn In the context of morpholine synthesis, Lewis acids can be employed to promote ring-opening and ring-closing reactions.

For example, a highly regio- and stereoselective synthesis of substituted morpholines has been achieved through the SN2-type ring opening of activated aziridines with haloalcohols in the presence of a Lewis acid, followed by base-mediated intramolecular ring closure. researchgate.net Titanium tetrachloride (TiCl4) has been shown to mediate the reduction of amides to amines using borane-ammonia, a reaction that can be applied to the synthesis of N-substituted morpholines like 4-benzylmorpholine. mdpi.com The rate of this reduction is highly dependent on the nature and quantity of the Lewis acid, the solvent, and the reaction temperature. mdpi.com

Furthermore, Lewis acids can be used in conjunction with other catalysts. For instance, photocatalytic methods for aldehyde functionalization can employ Lewis acid additives in combination with organic photocatalysts. smolecule.com

Nickel-Catalyzed Reactions and Support Material Influence

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium catalysis for a range of cross-coupling reactions. nih.govrsc.org Nickel-catalyzed reactions often exhibit unique reactivity and selectivity compared to their palladium-catalyzed counterparts.

Nickel-catalyzed Heck-type reactions of benzyl chlorides with unactivated alkenes provide a route to functionalized allylbenzene (B44316) derivatives. nih.gov These reactions proceed at room temperature and selectively form 1,1-disubstituted olefins. nih.gov Nickel catalysts have also been employed in migratory cross-coupling reactions, enabling the formation of C-2 arylated carbohydrates from readily available sugar precursors. nih.gov

The influence of support materials and additives is an important consideration in nickel-catalyzed reactions. For instance, in the nickel-catalyzed aromatic Finkelstein reaction, the presence of additives can influence the reaction profile. researchgate.net The development of heterogeneous nickel catalysts, such as those based on porous organic polymers, allows for easy recovery and reuse of the catalyst, enhancing the sustainability of the process. chemrxiv.org

The following table provides examples of nickel-catalyzed reactions relevant to the synthesis of benzyl-containing structures.

| Reaction Type | Substrates | Catalyst System | Key Features |

| Heck-type reaction | Benzyl chlorides and unactivated alkenes | Nickel catalyst | Room temperature reaction, selective for 1,1-disubstituted olefins. nih.gov |

| Migratory cross-coupling | 1-Bromo sugars and aryl boronic acids | Nickel catalyst | C-2 arylation of carbohydrates. nih.gov |

| Carbon-heteroatom cross-coupling | - | Visible-light-mediated nickel complex | Photocatalyst-free reaction. chemrxiv.org |

Process Optimization and Scalability for Production

The industrial production of this compound necessitates rigorous process optimization to ensure high yields, purity, and cost-effectiveness. Key areas of focus include the integration of modern synthetic technologies, optimization of reaction conditions, and adherence to the principles of green chemistry.

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages for the synthesis of this compound. The use of microreactors or flow reactors allows for precise control over reaction parameters, leading to improved safety, consistency, and scalability. nih.govresearchgate.netrsc.org

A potential continuous flow process for the synthesis of 4-benzylmorpholine could involve the reaction of morpholine with benzyl chloride in a heated, pressurized flow reactor. The use of a packed-bed catalyst within the reactor could further enhance reaction rates and facilitate catalyst recovery and reuse. Online monitoring techniques, such as infrared (IR) spectroscopy or mass spectrometry, can be integrated into the flow system to provide real-time data on reaction progress, enabling rapid optimization and quality control. nih.gov

The benefits of a continuous flow approach for this synthesis would include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling reactive intermediates and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and mixing, leading to more uniform reaction conditions and reduced byproduct formation.

Rapid Optimization: The ability to quickly vary parameters such as temperature, pressure, and residence time allows for the rapid identification of optimal reaction conditions.

Scalability: Scaling up a continuous flow process is typically more straightforward than scaling up a batch process, often involving running the system for longer periods or using parallel reactor lines.

A telescoped continuous process, where the crude product from one step is directly fed into the next reaction stream without isolation, could be envisioned for the synthesis and subsequent hydrochloride salt formation of 4-benzylmorpholine, significantly reducing processing time and waste generation. nih.govnih.gov

Grignard reactions are a powerful tool for the formation of carbon-carbon bonds and can be employed in the synthesis of precursors to 4-benzylmorpholine. For instance, the synthesis of a substituted morpholine derivative could involve the addition of a Grignard reagent to an appropriate electrophile. The optimization of such a reaction is critical to maximize yield and selectivity.

Research on the diastereoselective synthesis of morpholine derivatives has shown that the choice of Grignard reagent and solvent can significantly impact the outcome of the reaction. sorbonne-universite.fruq.edu.au For example, using Grignard reagents in diethyl ether has been observed to provide higher levels of diastereoselectivity compared to reactions conducted in tetrahydrofuran (B95107) (THF). sorbonne-universite.fr The addition of lithium salts, such as lithium chloride, has also been shown to improve the reactivity of Grignard reagents and increase product yields in the synthesis of certain morpholine amides. nih.gov

The optimization of a Grignard reaction for a morpholine derivative would involve a systematic study of various parameters:

| Parameter | Considerations for Optimization | Potential Impact |

| Grignard Reagent | Alkyl, aryl, or vinyl Grignard reagents can be used. The steric and electronic properties of the reagent will influence reactivity and selectivity. sorbonne-universite.frnih.gov | Determines the nature of the substituent introduced and can affect the stereochemical outcome of the reaction. |

| Solvent | Ethereal solvents like THF and diethyl ether are common. The choice of solvent can affect the solubility of reactants and the reactivity of the Grignard reagent. sorbonne-universite.frrsc.orgrsc.org | Can influence reaction rate and diastereoselectivity. |

| Temperature | Grignard reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature. | Controls the rate of reaction and can minimize side reactions. |

| Additives | The use of additives like lithium chloride can enhance the reactivity of the Grignard reagent. nih.gov | Can lead to increased yields. |

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to design processes that are environmentally benign and sustainable. primescholars.com Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.orgskpharmteco.com

A common synthesis of 4-benzylmorpholine involves the reaction of morpholine with benzyl chloride. The subsequent formation of the hydrochloride salt is achieved by treating the free base with hydrochloric acid.

Synthesis of 4-Benzylmorpholine:

C₄H₉NO + C₇H₇Cl → C₁₁H₁₅NO + HCl

Formation of this compound:

C₁₁H₁₅NO + HCl → C₁₁H₁₆ClNO

Beyond atom economy, other green chemistry principles are relevant to the synthesis of this compound:

Use of Safer Solvents: The selection of solvents with low toxicity, high boiling points, and recyclability is crucial.

Energy Efficiency: Designing processes that can be conducted at ambient temperature and pressure reduces energy consumption. Continuous flow processes can contribute to energy efficiency through better heat integration.

Catalysis: The use of catalytic methods, where possible, is superior to stoichiometric reagents as they reduce waste. acs.org For instance, catalytic hydrogenation of benzyl carbamates can be an alternative route for generating related structures. arabjchem.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | The direct alkylation of morpholine with benzyl chloride followed by salt formation is an atom-economical route. rug.nl |

| Safer Solvents and Auxiliaries | Utilizing water or recyclable organic solvents. Minimizing the use of hazardous reagents. |

| Design for Energy Efficiency | Optimizing reaction conditions to minimize heating and cooling requirements. Exploring continuous flow processes for better thermal management. |

| Use of Renewable Feedstocks | Investigating bio-based routes to morpholine or benzyl chloride precursors. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthetic route. |

The careful control of reaction conditions is paramount for the successful and reproducible synthesis of this compound. The parameterization of these conditions involves a systematic investigation to find the optimal balance between reaction rate, yield, and purity.

For the N-alkylation of morpholine with benzyl chloride, the following parameters are critical:

| Parameter | Typical Range and Considerations | Rationale |

| Solvent | Aprotic polar solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used. The choice of solvent can influence the reaction rate and the solubility of the starting materials and products. Toluene can also be an effective solvent. rsc.orggoogle.com | The solvent should be inert to the reactants and facilitate the desired reaction pathway. |

| Temperature | The reaction is typically carried out at temperatures ranging from room temperature to reflux. Higher temperatures generally increase the reaction rate but may also lead to the formation of byproducts. arabjchem.org | Optimization is required to achieve a reasonable reaction time without compromising purity. |

| Time | Reaction times can vary from a few hours to overnight, depending on the scale and reaction conditions. | Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time. |

| Base | A base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. | The choice and amount of base can significantly impact the yield. |

| Atmosphere | While not always strictly necessary for this type of reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if sensitive reagents are used or if the reaction is performed at elevated temperatures. | Ensures the stability of reactants and intermediates. |

For the final step of forming the hydrochloride salt, the reaction is typically carried out by dissolving the 4-benzylmorpholine free base in a suitable solvent, such as diethyl ether or ethyl acetate, and then adding a solution of hydrogen chloride in the same or a different solvent until precipitation is complete. The pH is adjusted to be acidic. google.comnih.gov

Reactions Involving the Morpholine Nitrogen Atom

The nitrogen atom within the morpholine ring is a key site for chemical modifications, participating in a range of reactions that lead to the formation of new C-N bonds and the expansion of the molecular framework.

Amidation and acylation reactions at the morpholine nitrogen are fundamental transformations for creating amide and acyl derivatives, respectively. These reactions typically involve the nucleophilic attack of the morpholine nitrogen on an activated carboxylic acid derivative or an acyl halide.

Recent studies have demonstrated efficient methods for these transformations. For instance, the amidation of carboxylic acids with amines, including morpholine derivatives, can be achieved using phenylsilane in a reductive amidation process. nottingham.ac.uk This two-step, one-pot reaction involves the initial formation of an amide, followed by reduction. nottingham.ac.uk Another approach involves the use of N,N-dialkylformamide acetals as aminocarbonyl sources in palladium-catalyzed reactions with aryl halides, offering a route to aromatic carboxamides under neutral conditions. bohrium.com

The synthesis of N-acyl derivatives, such as N-benzyl-4-fluorobenzamide, has been accomplished through phenylsilane-mediated amidation between a carboxylic acid and an amine. nottingham.ac.uk The optimization of these reactions often involves screening various catalysts and reaction conditions to achieve high yields. For example, the synthesis of morpholine-2,5-diones from amino acids proceeds through an initial amidation step with an α-halogenated acyl halide. nih.gov The choice of base and solvent plays a crucial role in maximizing the yield of the N-acylated intermediate. nih.gov

Table 1: Examples of Amidation and Acylation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

| 4-Fluorobenzoic acid | Benzylamine (B48309) | Phenylsilane | N-benzyl-4-fluorobenzamide | Good | nottingham.ac.uk |

| p-Tolyl bromide | Dimethylformamide | Palladium | N,N-dimethyl-4-methylbenzamide | - | bohrium.com |

| Leucine | Chloroacetyl chloride | Sodium hydroxide | N-(chloroacetyl)leucine | 75% | nih.gov |

The nitrogen atom of the morpholine ring acts as a nucleophile in various addition and substitution reactions. The benzylation of morpholine itself is a classic example of a nucleophilic substitution reaction, where the nitrogen attacks a benzyl halide. smolecule.com This process is often carried out in the presence of a base to deprotonate the morpholine nitrogen, enhancing its nucleophilicity.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the arylation of amines, including morpholine. nih.govacs.org These reactions allow for the formation of C-N bonds between morpholine and various aryl halides, significantly expanding the accessible chemical space. nih.govacs.org The choice of ligand for the palladium catalyst is critical for achieving high efficiency and broad substrate scope. nih.gov For instance, the use of specific phosphine (B1218219) ligands has enabled the coupling of a wide range of primary and secondary amines with functionalized aryl and heteroaryl halides. nih.gov

Furthermore, the morpholine nitrogen can participate in nucleophilic addition reactions to carbonyl compounds. For example, 4-benzylmorpholine-2-carbaldehyde (B591162) can undergo nucleophilic attack at the carbonyl carbon to form alcohols or other derivatives. smolecule.com

The "hydrogen-borrowing" or "hydrogen autotransfer" strategy offers an atom-economical and environmentally benign method for the N-alkylation of amines using alcohols as alkylating agents. acs.org This process avoids the use of pre-activated alkylating agents like alkyl halides, with water being the only byproduct. acs.orgresearchgate.net

The general mechanism involves the catalytic oxidation of an alcohol to an aldehyde or ketone intermediate, with the "borrowed" hydrogen being temporarily stored on the catalyst. acs.orgnih.gov The amine then condenses with the carbonyl intermediate to form an imine, which is subsequently reduced by the catalyst using the stored hydrogen to yield the N-alkylated amine. nih.gov

Various catalytic systems, including those based on ruthenium, iridium, and copper-nickel oxides, have been developed for the N-alkylation of morpholine with alcohols. researchgate.netrsc.orgresearchgate.net For example, a CuO–NiO/γ–Al2O3 catalyst has been shown to be effective for the N-alkylation of morpholine with various primary alcohols in the gas phase. researchgate.net Theoretical studies using density functional theory (DFT) have provided insights into the mechanistic details of these reactions, highlighting the role of the catalyst in facilitating the hydride transfer steps. rsc.org

Table 2: Catalytic Systems for Hydrogen-Borrowing N-Alkylation of Morpholine

| Catalyst | Alcohol Substrate | Product | Conversion/Yield | Reference |

| CuO–NiO/γ–Al2O3 | Methanol | N-methylmorpholine | 95.3% conversion, 93.8% selectivity | researchgate.net |

| Ruthenium complex | Various alcohols | N-alkylated morpholines | - | rsc.org |

| Graphene-supported organoiridium clusters | Benzyl alcohol | N-benzylaniline | 95% yield | researchgate.net |

Transformations of the Benzyl Moiety

The benzyl group of this compound provides another site for chemical modification, primarily through reactions on the aromatic ring and at the benzylic position.

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

The morpholinomethyl substituent (-CH2-morpholine) on the benzene ring acts as an activating group and an ortho-, para-director. This is due to the electron-donating nature of the nitrogen atom, which can stabilize the carbocation intermediate (the benzenonium ion) formed during the electrophilic attack at the ortho and para positions through resonance. libretexts.orgmsu.edu However, the bulky nature of the morpholinomethyl group can lead to steric hindrance, potentially favoring substitution at the para position over the ortho position. libretexts.org

The specific conditions for these reactions, such as the choice of catalyst and solvent, are crucial for controlling the regioselectivity and preventing side reactions. youtube.com For example, nitration is typically carried out with a mixture of nitric acid and sulfuric acid, while halogenation often employs a Lewis acid catalyst like iron(III) bromide. libretexts.org

Palladium-catalyzed cross-coupling reactions are a versatile tool for functionalizing aryl and benzyl halides. nih.govresearchgate.net While the benzyl group in 4-benzylmorpholine itself is not a halide, the principles of these reactions are highly relevant for synthesizing derivatives of 4-benzylmorpholine where the benzyl group is substituted with a halide. These halogenated derivatives can then serve as substrates for a wide array of palladium-catalyzed transformations.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, is a prominent example. acs.org This reaction allows for the formation of C-N bonds and has been widely applied in the synthesis of complex molecules. acs.org The development of sophisticated phosphine ligands has been instrumental in expanding the scope and efficiency of these reactions, enabling the coupling of even challenging substrates at low catalyst loadings. nih.gov

Other palladium-catalyzed reactions, such as carbonylative couplings, allow for the introduction of carbonyl groups into aryl halides, leading to the synthesis of aldehydes, ketones, and carboxylic acid derivatives. bohrium.comresearchgate.net Furthermore, palladium-catalyzed direct C(sp3)-H arylation of benzylsilanes with aryl halides has been developed, providing a direct method to form diarylmethylsilanes. nih.gov Palladium-catalyzed allylic substitution reactions using benzyl morpholine derivatives as nucleophiles have also been reported, demonstrating the versatility of these compounds in C-C bond formation. nih.gov

Table 3: Palladium-Catalyzed Reactions for Benzyl Moiety Functionalization

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference |

| Buchwald-Hartwig Amination | Aryl halide | Morpholine | Pd catalyst / Phosphine ligand | Aryl-morpholine | nih.govacs.org |

| Aminocarbonylation | Aryl halide | N,N-dialkylformamide acetal | Pd(0) / Xantphos | Aromatic carboxamide | bohrium.com |

| Allylic Substitution | Allyl carbonate | Benzyl morpholine | Pd catalyst | Allylated benzyl morpholine | nih.gov |

| C(sp3)-H Arylation | Benzylsilane | Aryl halide | Pd / Nixantphos | Diarylmethylsilane | nih.gov |

Introduction of Boronate Ester Groups

The introduction of boronate ester groups, particularly the pinacolborane ester, onto the 4-benzylmorpholine framework is a key transformation that opens avenues for further molecular elaboration, primarily through cross-coupling reactions. The resulting compound, 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride, serves as a versatile building block in organic synthesis.

This derivative is particularly valued for its role in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. The boronic ester group can be catalytically coupled with various aryl or vinyl halides, enabling the construction of complex molecular architectures. The synthesis of this boronate ester is often achieved through palladium-catalyzed cross-coupling reactions or via reductive amination of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (B166112) with morpholine. The morpholine moiety in the structure enhances solubility and provides a potential site for biological interactions, while the hydrochloride salt form improves stability for storage and handling.

Table 1: Synthesis of 4-Benzylmorpholine Boronate Ester

| Starting Material | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Reductive Amination | Morpholine, Reducing Agent | 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine |

Data sourced from reference .

Diversification Strategies for 4-Benzylmorpholine Derivatives

The introduction of a carboxylic acid group provides a handle for further derivatization, such as amide bond formation, to create large libraries of analogs. One common precursor is 4-benzylmorpholine-2-carboxylic acid. This can be synthesized by the direct benzylation of morpholine-2-carboxylic acid using benzyl bromide or chloride under basic conditions.

Further diversification is demonstrated by the multi-step synthesis of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives. sciforum.netnih.gov This process involves coupling 4-benzyl-morpholine-2-carboxylic acid with various (4-benzoyl-phenoxy)-acetic acid hydrazides using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). sciforum.net Additionally, enzyme-catalyzed kinetic resolution has been employed to prepare enantiomerically pure (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, which are valuable chiral building blocks. researchgate.net

Table 2: Examples of Carboxylic Acid Functionalized Analogs

| Precursor 1 | Precursor 2 | Coupling Agent | Resulting Derivative Class |

|---|---|---|---|

| 4-Benzyl-morpholine-2-carboxylic acid | (4-Benzoyl-phenoxy)-acetic acid hydrazides | EDCI | N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazides |

Data sourced from references sciforum.net.

The aromatic ring of the benzyl group is a prime site for substitution, allowing for the synthesis of halogenated and nitro-substituted derivatives. These modifications can significantly alter the electronic properties and steric profile of the molecule.

Halogenation: A variety of halogenated analogs have been synthesized, often by reacting morpholine or a substituted morpholine with the appropriately halogenated benzyl halide. Examples include:

4-(2-Fluorobenzyl)morpholine nih.gov

4-(2-Chlorobenzyl)morpholine nih.gov

4-(2-Bromobenzyl)morpholine nih.gov

4-(2-Chloro-6-fluorobenzyl)morpholine nih.gov

4-(2,6-Dichlorobenzyl)morpholine nih.gov

4-(2,3-Dichlorobenzyl)morpholine nih.gov

These halogenated derivatives are instrumental in structure-activity relationship (SAR) studies, where the halogen atom can act as a probe for interactions within biological systems, such as forming halogen bonds. nih.govnih.gov

Nitro-substitution: The synthesis of nitro-substituted derivatives is typically straightforward. For instance, 4-(4-Nitrobenzyl)morpholine is prepared via a nucleophilic substitution reaction between morpholine and 4-nitrobenzyl chloride or bromide. The electron-withdrawing nitro group enhances the reactivity of the benzyl halide in this SN2 reaction. The nitro group can then serve as a precursor for other functional groups, most notably an amino group, through reduction.

Table 3: Synthesis of Halogenated and Nitro-Substituted Derivatives

| Reagent 1 | Reagent 2 | Product |

|---|---|---|

| Morpholine | 2-Chlorobenzyl chloride | 4-(2-Chlorobenzyl)morpholine |

Data sourced from references nih.gov.

In addition to modifying the benzyl moiety, the morpholine ring itself can be altered to fine-tune the compound's properties. Substituents can be introduced at various positions on the morpholine ring. For example, 4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine (B5091510) has been studied, indicating that alkyl groups can be incorporated onto the heterocyclic ring system. nih.gov

Another sophisticated modification involves isotopic labeling. Deuterated morpholine rings, such as 3,3,5,5-d4-morpholine, can be synthesized and subsequently benzylated. googleapis.com For example, diglycolic acid can be reduced with a deuterium (B1214612) source and converted to a ditosylate, which then reacts with benzylamine to form the N-benzyl-d4-morpholine. googleapis.com Such deuterated analogs are valuable tools in mechanistic studies and for investigating metabolic pathways.

The 4-benzylmorpholine scaffold can be integrated into larger and more complex ring systems. This is achieved by either modifying the benzyl group to be part of a polycyclic system or by linking other heterocyclic rings to the core structure.

An example of incorporation into a polycyclic aromatic system is the synthesis of 4-(naphthalen-1-ylmethyl)morpholine, where the phenyl group is replaced by a larger naphthalene (B1677914) ring system. nih.gov This significantly increases the surface area and hydrophobicity of the molecule.

Furthermore, 4-benzylmorpholine can be connected to other heterocyclic rings. The compound 4-(4-(piperidin-4-yl)benzyl)morpholine demonstrates the linkage of a piperidine (B6355638) ring to the benzyl group, creating a more complex structure with multiple basic centers. sigmaaldrich.cn Research into fused systems has also led to the synthesis of tetrahydrocyclohepta[b] Current time information in Bangalore, IN.researchgate.netoxazine derivatives from morpholine precursors, indicating that the morpholine ring can serve as a foundation for building fused polycyclic heterocyclic systems. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy of this compound allows for the assignment of each unique proton in the structure. The analysis is often based on data from its free base, 4-benzylmorpholine, with predictable shifts occurring upon protonation of the nitrogen atom to form the hydrochloride salt. modgraph.co.uk In the salt, protons adjacent to the newly formed positively charged ammonium center experience a downfield shift due to a decrease in electron density. modgraph.co.ukresearchgate.net

The spectrum is characterized by three main regions: the aromatic region for the benzyl group protons, the benzylic methylene (B1212753) protons, and the morpholine ring protons. A broad signal corresponding to the N-H proton also becomes visible upon protonation. organicchemistrydata.org

Table 1: ¹H NMR Spectral Data for 4-Benzylmorpholine and Predicted Data for its Hydrochloride Salt

| Assignment | Structure Position | ¹H Chemical Shift (δ ppm) for Free Base (CDCl₃) | Predicted ¹H Chemical Shift (δ ppm) for Hydrochloride Salt | Multiplicity | Integration |

| Aromatic Protons | C₆H₅ | 7.23 - 7.36 | ~7.4 - 7.6 | Multiplet (m) | 5H |

| Benzylic Protons | -CH₂-Ph | 3.50 | ~4.3 | Singlet (s) | 2H |

| Morpholine Protons | -O-CH₂- | 3.71 | ~4.1 | Triplet (t) | 4H |

| Morpholine Protons | -N-CH₂- | 2.44 | ~3.2 - 3.5 | Triplet (t) | 4H |

| Ammonium Proton | N-H | N/A | ~9-12 | Broad Singlet (br s) | 1H |

Note: Predicted shifts for the hydrochloride salt are estimations based on known effects of amine protonation.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound produces a distinct signal, with its chemical shift indicating its electronic environment. libretexts.org Similar to proton NMR, the carbons adjacent to the nitrogen are significantly deshielded and shift downfield in the hydrochloride salt compared to the free base. tandfonline.com

The ¹³C NMR spectrum confirms the presence of the benzyl group carbons (four distinct signals) and the three unique carbon environments within the morpholine ring structure: the benzylic carbon, the carbons adjacent to the oxygen atom, and the carbons adjacent to the nitrogen atom.

Table 2: ¹³C NMR Spectral Data for 4-Benzylmorpholine and Predicted Data for its Hydrochloride Salt

| Assignment | Structure Position | ¹³C Chemical Shift (δ ppm) for Free Base (CDCl₃) | Predicted ¹³C Chemical Shift (δ ppm) for Hydrochloride Salt |

| Aromatic C (quaternary) | C-ipso | 137.7 | ~132 |

| Aromatic CH | C-ortho/meta/para | 129.2, 128.3, 127.2 | ~131, 129, 128 |

| Benzylic Carbon | -CH₂-Ph | 63.5 | ~60 |

| Morpholine Carbon | -O-CH₂- | 67.0 | ~64 |

| Morpholine Carbon | -N-CH₂- | 53.6 | ~51 |

Note: Predicted shifts for the hydrochloride salt are estimations.

Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. uobasrah.edu.iq

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. researchgate.net For this compound, COSY spectra would display cross-peaks between the adjacent methylene protons within the morpholine ring (the -O-CH₂- protons and the -N-CH₂- protons), confirming their neighborhood.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon signals of the nuclei they are directly attached to (¹J-coupling). libretexts.org An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, confirming that the singlet at ~4.3 ppm is from the protons on the benzylic carbon resonating at ~60 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is essential for piecing together the molecular framework. ustc.edu.cn Key HMBC correlations for this compound would include:

A cross-peak between the benzylic protons (-CH₂-Ph) and the morpholine carbons adjacent to the nitrogen (-N-CH₂-).

Correlations from the benzylic protons to the quaternary (ipso) and ortho carbons of the phenyl ring.

Correlations from the N-H proton to the adjacent carbons within the morpholine ring. These correlations unequivocally establish the connection of the benzyl group to the nitrogen atom of the morpholine ring. science.govscielo.br

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which in turn allows for the calculation of its elemental formula. preprints.orgnih.gov For this compound (C₁₁H₁₅NO·HCl), HRMS is typically performed on the cationic species, [M+H]⁺, which is the protonated form of the free base. ontosight.ai The technique, often employing electrospray ionization (ESI), provides an exact mass that can be compared to the theoretical value calculated from the masses of the most abundant isotopes of the constituent elements.

Table 3: High-Resolution Mass Spectrometry Data for 4-Benzylmorpholine Cation

| Parameter | Value |

| Molecular Formula (Cation) | [C₁₁H₁₆NO]⁺ |

| Theoretical Exact Mass (Monoisotopic) | 178.1226 u |

| Typical Ionization Technique | Electrospray Ionization (ESI) |

This precise mass measurement provides strong evidence for the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a structure. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

A prominent feature would be a broad and strong absorption band for the N-H stretch of the secondary ammonium salt (R₂NH₂⁺), which is typically observed in the 2250-3000 cm⁻¹ range. msu.edu Other key absorptions include those for the C-O-C ether linkage, aromatic and aliphatic C-H bonds, and C=C bonds of the aromatic ring. rsc.org

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium-Strong |

| N-H Stretch (Ammonium Salt) | R₂NH₂⁺ | 2250 - 3000 | Strong, Broad |

| C=C Stretch (Aromatic) | Ar C=C | ~1600, ~1500 | Medium |

| C-O-C Stretch (Ether) | Aliphatic Ether | 1070 - 1150 | Strong |

These distinct vibrational frequencies provide a spectroscopic fingerprint, corroborating the structural information obtained from NMR and mass spectrometry.

Solid-State Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional structure of this compound in the solid state.

Crystal Data Analysis (Space Group, Unit Cell Parameters)

The hydrochloride salt of 4-benzylmorpholine, systematically named 4-benzylmorpholin-4-ium chloride, crystallizes in the monoclinic crystal system. hnue.edu.vn The structure was resolved in the P2₁/n space group. hnue.edu.vn This space group is centrosymmetric. The unit cell parameters provide the fundamental dimensions of the repeating crystalline unit.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.0181 (6) Å |

| b | 17.585 (2) Å |

| c | 9.0323 (8) Å |

| α | 90° |

| β | 107.495 (3)° |

| γ | 90° |

| Volume | 1061.3 (2) ų |

| Z (Molecules per unit cell) | 4 |

Molecular Conformation and Dihedral Angle Determination

X-ray analysis reveals that the morpholinium ring adopts an almost ideal chair conformation. eurjchem.com This is a common, low-energy conformation for six-membered saturated rings. The stability of this conformation minimizes steric strain and torsional strain within the ring. Studies on related structures have reported torsion angles consistent with this chair geometry, such as C8—N1—C11—C10 = -52.6 (3)° and C10—O1—C9—C8 = 58.4 (3)° in a closely related palladium complex containing the same morpholine moiety. eurjchem.comrsc.org The benzyl group is attached to the nitrogen atom, occupying an equatorial position relative to the ring.

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing of this compound is governed by a network of hydrogen bonds. The protonated morpholinium nitrogen atom (N-H) acts as a hydrogen bond donor, forming a significant interaction with the chloride ion (Cl⁻). hnue.edu.vn In addition to this primary N-H···Cl⁻ interaction, several weaker C-H···Cl⁻ hydrogen bonds are observed, involving hydrogen atoms from the methylene groups of the morpholine ring and the benzyl group. hnue.edu.vn These interactions collectively link the individual ions, leading to the formation of a two-dimensional layered network within the crystal lattice. hnue.edu.vncomu.edu.tr Notably, there are no direct hydrogen-bonding interactions observed between the different morpholinium cations themselves. hnue.edu.vn The analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline solid. Hirshfeld surface analysis is a modern computational tool that can be used to visualize and quantify such intermolecular contacts in crystalline structures. researchgate.net

| Interaction Type | Description | Significance |

|---|---|---|

| N-H···Cl⁻ | Hydrogen bond between the morpholinium N-H group and the chloride ion. | Primary interaction defining the ion pairing. |

| C-H···Cl⁻ | Multiple weaker hydrogen bonds from ring and benzyl C-H groups to the chloride ion. | Contributes to the formation of a 2D supramolecular network. |

Absolute Configuration Assignment using X-ray Crystallography

The assignment of absolute configuration is a critical analytical step for chiral molecules. X-ray crystallography is considered a definitive method for this purpose, especially when anomalous dispersion effects can be accurately measured. However, the 4-benzylmorpholine molecule itself is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, the determination of absolute configuration is not applicable to its hydrochloride salt. For chiral derivatives, such as (S)-Methyl 4-benzylmorpholine-3-carboxylate, single-crystal X-ray diffraction would be the gold standard to unambiguously confirm the S-configuration at the C3 position of the morpholine ring. nih.govnih.gov

Other Advanced Analytical Techniques for Characterization

Beyond UV/Vis and X-ray methods, several other analytical techniques are essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the molecular structure by identifying the chemical environment of all protons. For this compound, characteristic signals would include multiplets for the aromatic protons of the benzyl group (typically ~7.45 ppm), and distinct signals for the non-equivalent methylene protons of the morpholine ring and the benzylic CH₂ group. hnue.edu.vn ¹³C NMR provides complementary information on the carbon skeleton.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques like High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.

High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for assessing the purity of the compound. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water) can effectively separate the main compound from any impurities.

Computational Chemistry and Theoretical Modeling of 4 Benzylmorpholine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 4-benzylmorpholine (B76435) hydrochloride. aun.edu.egnih.gov DFT methods balance computational cost and accuracy, making them suitable for a wide range of chemical systems. nrel.govcqwu.edu.cn

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry where the lowest energy arrangement of atoms in a molecule is determined. For 4-benzylmorpholine hydrochloride, this process would yield the most stable three-dimensional structure. DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, can be employed to find this minimum energy conformation. nih.govnih.gov

Once the geometry is optimized, an analysis of the electronic structure can be performed. This includes examining the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key electronic properties that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically around electronegative atoms like oxygen and nitrogen) indicate areas prone to electrophilic attack, while positive potential regions (often around hydrogen atoms) are susceptible to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify charge transfer interactions and the strength of hydrogen bonds. nih.gov

While specific DFT data for this compound is scarce, studies on related morpholine (B109124) derivatives provide a template for the expected outcomes of such calculations. nih.govcqwu.edu.cn

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of DFT is the prediction of spectroscopic data. After geometry optimization, further calculations can simulate various spectra, which can then be compared with experimental results for validation. nih.gov

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning peaks in experimentally obtained spectra and for confirming the molecular structure. rsc.orgnih.gov

Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in Infrared (IR) and Raman spectra. Comparing the calculated frequencies with experimental data helps in assigning the vibrational modes to specific bonds and functional groups within the molecule. For instance, the characteristic stretches of the C-O, C-N, and aromatic C-H bonds in this compound can be identified. researchgate.net

Below is a hypothetical table illustrating the kind of data that would be generated from such a study, based on typical values for similar compounds.

| Spectroscopic Property | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Vibrational Frequency (IR) | C-H (aromatic) | 3100-3000 |

| Vibrational Frequency (IR) | C-H (aliphatic) | 3000-2850 |

| Vibrational Frequency (IR) | C-O (ether) | 1150-1085 |

| Vibrational Frequency (IR) | C-N (amine) | 1250-1020 |

Transition State Modeling for Reaction Mechanism Elucidation

DFT is also instrumental in elucidating reaction mechanisms by modeling transition states. nih.govresearchgate.net For reactions involving this compound, such as its synthesis or degradation, computational chemists can calculate the structures and energies of transition states connecting reactants to products.

This modeling can reveal the energy barriers of different potential reaction pathways, allowing researchers to predict the most likely mechanism. For example, in a study of the Polonowski reaction of N-benzylmorpholine-N-oxide, DFT calculations were in good agreement with experimental findings, helping to explain the formation of unexpected products through specific carbenium-iminium ion intermediates. researchgate.net Similarly, computational studies on morpholine-based organocatalysts have disclosed the transition states of addition reactions, explaining their efficiency and stereoselectivity. nih.govfrontiersin.org

Analysis of Steric and Electronic Effects

The benzyl (B1604629) group and the morpholine ring in this compound introduce specific steric and electronic effects that influence its conformation and reactivity. DFT calculations can quantify these effects. For instance, the electron-donating or withdrawing nature of substituents on the benzyl ring would alter the electronic properties of the entire molecule. jst.go.jp

Studies on related N-heterocycles have shown that stereoelectronic effects play a crucial role in their reactivity. ethz.chnih.gov For example, the presence of a bulky benzyl group on the nitrogen atom can sterically hinder certain reaction pathways. jst.go.jp Computational analysis can differentiate these steric influences from electronic effects, providing a more complete picture of the molecule's chemical behavior. ethz.chacs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. tandfonline.comnih.gov

Conformational Flexibility and Preferred Conformations

The morpholine ring in this compound is not rigid and can adopt different conformations, with the chair conformation being the most common. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and frequently occurring shapes. biorxiv.orgarxiv.org

By simulating the molecule's movement over a period of time (from nanoseconds to microseconds), researchers can observe transitions between different conformations and determine their relative energies. mdpi.com This is particularly important for understanding how the molecule might interact with biological targets, as its shape can influence its binding affinity. tandfonline.comnih.gov

For instance, MD simulations on morpholine-substituted tetrahydroquinoline derivatives have been used to confirm stable interactions with protein active sites. mdpi.comnih.gov Such studies typically involve analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule and its interactions. rsc.org

The table below outlines the types of conformations that would be investigated in a typical MD study of this compound.

| Conformational Feature | Description | Expected Finding |

| Morpholine Ring Pucker | The chair, boat, and twist-boat conformations of the six-membered ring. | The chair conformation is expected to be the most stable. |

| Benzyl Group Orientation | The rotational freedom of the benzyl group relative to the morpholine ring. | The preferred orientation will be influenced by steric hindrance and non-covalent interactions. |

Solvent Effects on Molecular Behavior (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of fluids and solutions. scm.comnih.gov It combines quantum chemical calculations with statistical thermodynamics to determine properties like solubility, partition coefficients (logP), and vapor pressures. scm.comnih.govresearchgate.net

For this compound and its derivatives, COSMO-RS can be employed to optimize solvent selection for reactions and purifications. For instance, in the synthesis of related compounds, COSMO-RS helps in selecting solvents that improve reaction efficiency. The model calculates the chemical potential of the species in a solution, which is crucial for understanding how different solvents affect molecular behavior. researchgate.net The accuracy of COSMO-RS predictions can be influenced by the consideration of different molecular conformers, as the relative population of conformers can change with solvent polarity. ua.pt

Table 1: Applications of COSMO-RS in Chemical Process Design

| Application | Description | Reference |

| Solvent Optimization | Reduces the experimental search space by identifying optimal solvent mixtures for solubility or extraction. | scm.com |

| Property Prediction | Calculates thermodynamic properties such as logP, solubilities, and activity coefficients. | scm.com |

| Reaction Efficiency | Aids in the selection of solvents to improve the efficiency of chemical reactions. |

Intermolecular Interaction Analysis

The intermolecular interactions within the crystal structure of this compound and its analogs are crucial for understanding its solid-state properties.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.org This interaction is directional and has been increasingly utilized in crystal engineering and drug design. wikipedia.orgmdpi.com

In derivatives of benzylmorpholine, the introduction of halogen atoms can lead to the formation of halogen bonds, which can influence the crystal packing and molecular conformation. For example, studies on iodoimidazole derivatives have shown the formation of strong C-I···N and C-I···π halogen bonds that direct the supramolecular assembly. nih.gov Similarly, in other halogenated organic compounds, C-X···O (X = Cl, Br, I) and C-S···X interactions have been observed to play a significant role in the crystal structure. mdpi.commdpi.com The strength of these halogen bonds generally follows the trend I > Br > Cl > F. wikipedia.org The presence of electron-withdrawing groups on the atom attached to the halogen can enhance the halogen bond donor ability. princeton.edu

Table 2: Examples of Halogen Bonding in Organic Crystals

| Interaction Type | Description | Reference |

| C-I···N | A strong halogen bond connecting molecules into one-dimensional zigzag ribbons. | nih.gov |

| C-I···π | Halogen-bonded dimers formed through the interaction of an iodine atom with a π-system. | nih.gov |

| C=S···X (X=Cl, Br) | Intermolecular halogen bonds influencing the formation of syndiotactic zig-zag arrays or homochiral dimers. | mdpi.com |

| C-Br···Br | Halogen bonds contributing to the crystal packing, forming 6-membered rings. | mdpi.com |

Prediction of Chemically Relevant Properties

Computational methods are also valuable for predicting key chemical properties of this compound, aiding in its characterization and application.

The pKa value is a critical parameter that influences a molecule's pharmacokinetic properties, such as solubility and permeability. nih.gov For this compound, the pKa of the morpholine nitrogen determines its ionization state at a given pH. Computational methods, combining quantum mechanics and machine learning, can predict pKa values with good accuracy (root-mean-square errors of 0.7–1.0 log units). optibrium.com These methods model the free energy of proton dissociation. optibrium.commdpi.com The accuracy of these predictions is crucial, as even small errors in the calculated free energy can lead to significant deviations in the predicted pKa. nih.gov

Collision Cross Section (CCS) is a physical-chemical property that provides information about the size and shape of an ion in the gas phase. It is increasingly used in combination with mass spectrometry for the identification of small molecules. arxiv.orgrsc.org Experimentally measured CCS values, often obtained through drift tube ion mobility spectrometry (DTIMS), can be compiled into databases to aid in the annotation of unknown compounds. rsc.orgvanderbilt.edu

For this compound, predicting its CCS value can enhance its identification in complex mixtures. Machine learning models, such as those based on support vector machines, have been developed to predict CCS values from molecular descriptors with median relative errors typically below 2%. semanticscholar.org These predicted values can be compared with experimental data to increase confidence in compound identification. semanticscholar.org The availability of large CCS databases and predictive tools is expanding the utility of ion mobility-mass spectrometry in chemical analysis. vanderbilt.edunih.gov

Applications of 4 Benzylmorpholine Hydrochloride in Chemical Synthesis and Materials Science

As a Versatile Synthetic Intermediate and Building Block

4-Benzylmorpholine (B76435) hydrochloride and its derivatives are valuable intermediates in the creation of more complex organic molecules and serve as foundational structures for various heterocyclic systems. Their utility spans from pharmaceutical research to the development of advanced materials.

Precursor for Complex Organic Molecules

The 4-benzylmorpholine scaffold is a key component in the synthesis of a wide array of intricate organic molecules. evitachem.comlookchem.com Its structural features allow for various chemical modifications, making it a versatile starting point for creating compounds with specific biological or material properties.

One significant application is in the development of pharmaceutical agents. For instance, 4-benzylmorpholine-2-carboxylic acid, a derivative, is instrumental in synthesizing anti-angiogenesis agents for cancer therapy. This is achieved by coupling the carboxylic acid group with other molecules, a reaction not possible with ester or positional isomers. Similarly, other derivatives are used as intermediates in the synthesis of antidepressants and protein kinase inhibitors. lookchem.com The chiral nature of some derivatives, such as (S)-Methyl 4-benzylmorpholine-3-carboxylate, is crucial for their biological interactions, as different enantiomers can have distinct pharmacological effects.

Beyond pharmaceuticals, 4-benzylmorpholine derivatives are employed in the synthesis of specialty chemicals and advanced materials. lookchem.com The presence of the morpholine (B109124) ring and the benzyl (B1604629) group allows for a range of chemical reactions, including oxidation, reduction, and substitution, to introduce new functional groups and build more complex structures. For example, 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride is a key building block in Suzuki-Miyaura coupling reactions, which are fundamental for creating carbon-carbon bonds in the synthesis of various organic compounds.

The versatility of 4-benzylmorpholine as a precursor is further highlighted by its use in creating a diverse library of analogs for structure-activity relationship studies. nih.gov This allows researchers to systematically modify the structure to optimize for specific activities, such as inhibiting particular enzymes. nih.gov

Table 1: Examples of Complex Organic Molecules Derived from 4-Benzylmorpholine

| Precursor | Resulting Complex Molecule | Application |

| 4-Benzylmorpholine-2-carboxylic acid | Phenyl 2-(4-benzylmorpholine-2-carbonyl)hydrazine-1-carboxylate | Anti-cancer agent |

| (4-Benzyl-1,4-oxazinan-2-yl)methanol | Various antidepressants and protein kinase inhibitors | Pharmaceuticals lookchem.com |

| 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride | Biaryl compounds | Organic synthesis, pharmaceuticals, agrochemicals |

| (S)-Methyl 4-benzylmorpholine-3-carboxylate | Bioactive molecules and chiral catalysts | Pharmaceutical research |

Synthons for Heterocyclic Ring Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic and medicinal chemistry. uomus.edu.iqsigmaaldrich.com 4-Benzylmorpholine hydrochloride serves as a valuable synthon—a molecular fragment used in the synthesis of other molecules—for constructing a variety of heterocyclic ring systems. scirp.org The inherent morpholine ring provides a pre-built heterocyclic core that can be further elaborated upon.

The synthesis of various heterocyclic compounds often involves the strategic use of synthons that can introduce specific structural motifs. Arylidene derivatives, for example, are widely used as intermediates for creating a range of heterocyclic systems. scirp.org While not a direct arylidene, the benzyl group of 4-benzylmorpholine can be modified or cleaved to participate in cyclization reactions, leading to the formation of new rings.